2-bromocyclohept-2-en-1-one

Catalog No.
S6531781
CAS No.
1122-49-2
M.F
C7H9BrO
M. Wt
189.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromocyclohept-2-en-1-one

CAS Number

1122-49-2

Product Name

2-bromocyclohept-2-en-1-one

IUPAC Name

2-bromocyclohept-2-en-1-one

Molecular Formula

C7H9BrO

Molecular Weight

189.05 g/mol

InChI

InChI=1S/C7H9BrO/c8-6-4-2-1-3-5-7(6)9/h4H,1-3,5H2

InChI Key

KNMSHANDXYYGQT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(=CC1)Br

Limited Availability of Information:

Potential Areas of Research:

Due to the presence of a ketone and a bromine functional group, 2-bromocyclohept-2-en-1-one could be a potential target molecule for further scientific investigation in a few areas:

  • Organic Synthesis

    The molecule's structure offers reactive sites that could be used as building blocks for more complex molecules through organic synthesis reactions. Researchers might explore its use in synthesizing novel pharmaceuticals or functional materials [].

  • Medicinal Chemistry

    The ketone group can participate in various biological processes. Studying the reactivity of 2-bromocyclohept-2-en-1-one might lead to the development of new drugs [].

  • Material Science

    The cyclic structure and the presence of a halogen atom could potentially give this molecule interesting properties for material science applications. Further research would be needed to explore this possibility [].

2-bromocyclohept-2-en-1-one is an organic compound characterized by its unique bicyclic structure, which includes a bromine atom and a carbonyl group. The molecular formula for this compound is C8H9BrOC_8H_9BrO, and its structure features a seven-membered cycloheptene ring with a double bond and a ketone functional group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.

Typical of α,β-unsaturated carbonyl compounds. These reactions include:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives.
  • Electrophilic Addition: The double bond can react with electrophiles, such as bromine or other halogens, resulting in dibrominated products.
  • Cycloaddition Reactions: The compound may also engage in cycloaddition reactions, forming larger cyclic structures.

These reactions are significant in synthetic organic chemistry, allowing for the construction of complex molecules from simpler precursors.

Research indicates that compounds similar to 2-bromocyclohept-2-en-1-one exhibit various biological activities, including antibacterial and antifungal properties. For instance, studies have shown that α,β-unsaturated carbonyl compounds can inhibit bacterial growth by targeting specific enzymes such as DNA gyrase and dihydrofolate reductase . The biological activity of 2-bromocyclohept-2-en-1-one specifically has not been extensively documented, but its structural similarity to known bioactive compounds suggests potential pharmacological applications.

The synthesis of 2-bromocyclohept-2-en-1-one can be achieved through several methods:

  • Bromination of Cycloheptenones: Cycloheptenones can be brominated using bromine or other brominating agents under controlled conditions to yield 2-bromocyclohept-2-en-1-one.
  • Alkylation Reactions: Starting from cycloheptadiene or cycloheptene derivatives, alkylation with suitable reagents can introduce the bromine atom and form the desired compound.
  • Use of Catalysts: Transition metal catalysts may facilitate the formation of the double bond and the ketone group in one-pot reactions, enhancing yield and selectivity.

These methods emphasize the versatility of synthetic strategies available for producing this compound.

2-bromocyclohept-2-en-1-one has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Due to its structural features, it may be explored for developing new pharmaceuticals targeting various diseases.
  • Material Science: Compounds with similar structures are investigated for their properties in polymer chemistry and material science applications.

Interaction studies involving 2-bromocyclohept-2-en-1-one could focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. Computational studies using molecular docking techniques can predict how this compound interacts with specific targets, providing insights into its potential therapeutic effects .

Several compounds share structural similarities with 2-bromocyclohept-2-en-1-one. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-bromocyclohex-2-enoneSix-membered ring with a similar double bondMore stable due to fewer ring strain effects
3-bromo-4-methylcyclohexeneSubstituted cyclohexene with methyl groupsDifferent reactivity due to steric hindrance
4-bromoacetophenoneAromatic system with a bromine substituentLacks the cyclic structure present in 2-bromocyclohept-2-en-1-one
3-bromo-4-nitroacetophenoneNitro group adds electronic effectsDifferent reactivity profile due to nitro group

The unique bicyclic structure of 2-bromocyclohept-2-en-1-one distinguishes it from these similar compounds, making it an interesting subject for further research in organic synthesis and medicinal chemistry.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

187.98368 g/mol

Monoisotopic Mass

187.98368 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-25-2023

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